

Environmental fate and impact of hexafluoropropene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexafluoropropene*

Cat. No.: *B089477*

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Impact of **Hexafluoropropene**

Introduction: Profiling Hexafluoropropene (HFP)

Hexafluoropropene (HFP), with the chemical formula C_3F_6 , is a colorless and odorless gas at ambient temperature and pressure^{[1][2]}. As a perfluoroalkene, it serves as a critical chemical intermediate, primarily in the synthesis of fluoropolymers (like FEP), fluoro-elastomers, and other fluorinated materials such as oils and greases^{[1][3][4]}. Its industrial significance lies in its role as a monomer, produced and utilized within closed systems, leading to an expectation of negligible environmental release from its intended use^[1]. There is no known direct consumer use of HFP^{[1][3]}. This guide provides a comprehensive analysis of the environmental distribution, transformation, and ecotoxicological impact of HFP, grounded in current scientific understanding for researchers and professionals in the field.

Table 1: Key Physical and Chemical Properties of **Hexafluoropropene**

Property	Value	Source
CAS Number	116-15-4	[2]
Molecular Formula	C ₃ F ₆	[2]
Molecular Weight	150.02 g/mol	[2]
Boiling Point	-29.4 °C to -29.6 °C	[2]
Melting Point	-156.5 °C	[2]
Vapor Pressure	4900 mmHg at 25 °C	[2]
Water Solubility	Slightly soluble	[1] [3]
Log K _{ow} (Octanol-Water Partition Coefficient)	1.9 (Computed)	[2]

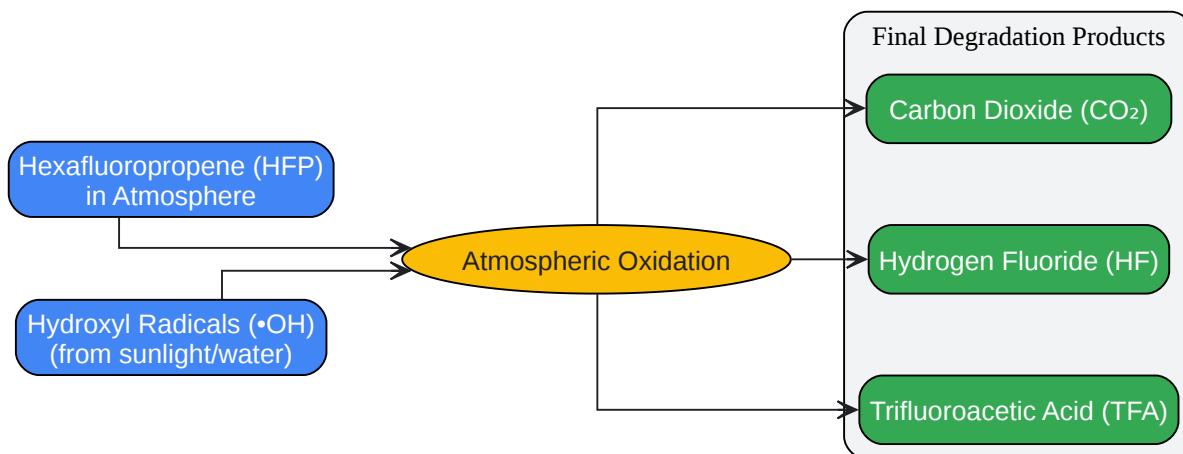
Part 1: Environmental Distribution and Fate

The environmental journey of a chemical is dictated by its physical properties and its reactivity within different environmental compartments. For HFP, its gaseous nature and low water solubility are the primary determinants of its fate[\[1\]](#).

Primary Partitioning and Transport

Upon release, HFP's high vapor pressure and low affinity for water and soil mean it will partition almost entirely into the atmosphere[\[1\]](#)[\[5\]](#). This is the principal reservoir for any environmental emissions. Even in the case of an accidental release to water, its high Henry's Law constant suggests rapid volatilization. Modeling studies estimate the volatilization half-life from a model river to be as short as 1.25 hours, though this extends in less turbulent bodies of water like lakes[\[1\]](#). Due to this rapid partitioning to air, the potential for significant contamination of aquatic or terrestrial systems is considered low[\[5\]](#)[\[6\]](#).

Atmospheric Fate: The Dominant Degradation Pathway


The atmosphere is the primary arena for HFP's environmental transformation. It does not contribute to stratospheric ozone depletion[\[1\]](#)[\[3\]](#). Its degradation is driven by indirect photolysis, specifically through reactions with photochemically-produced hydroxyl radicals (•OH)[\[1\]](#)[\[2\]](#)[\[3\]](#).

The atmospheric lifetime of HFP is relatively short. The reaction with hydroxyl radicals leads to an estimated atmospheric half-life of approximately 3.5 to 6.2 days[1][6]. Another estimation based on structure-activity relationships suggests a half-life of about 21 days[2]. This degradation process breaks down HFP into simpler, more stable compounds.

The primary degradation products identified are:

- Trifluoroacetic acid (TFA)
- Hydrogen fluoride (HF)
- Carbon dioxide (CO₂)[1][3]

These degradation products, particularly TFA, are themselves subjects of environmental interest due to their persistence.

[Click to download full resolution via product page](#)

Atmospheric degradation pathway of HFP.

Aquatic and Terrestrial Fate

Given HFP's tendency to volatilize, its presence and persistence in water and soil are limited.

- Hydrolysis: HFP lacks hydrolyzable functional groups and is not expected to undergo hydrolysis in the environment[2][5].
- Biodegradation: As a highly fluorinated compound, HFP is not readily biodegradable[5][7]. The strength of the carbon-fluorine bond makes such molecules highly resistant to microbial degradation[8].
- Bioaccumulation: Based on its estimated octanol-water partition coefficient (Log K_{ow}), HFP is considered unlikely to bioaccumulate in aquatic organisms[1][3]. The potential for bioaccumulation is not a significant concern[5].

The overall conclusion is that HFP is persistent in soil and water but is unlikely to remain in these compartments long enough for this persistence to be a major concern, as it will rapidly partition to the atmosphere[5].

Part 2: Environmental and Health Impacts

Global Warming Potential (GWP)

Despite being a fluorinated gas, HFP's impact on global warming is considered insignificant[1][3]. Its short atmospheric lifetime prevents it from accumulating in the atmosphere to an extent that would cause significant radiative forcing. The 100-year GWP for HFP has been estimated to be very low, at approximately 0.25[9]. This contrasts sharply with the high GWP values of many other fluorinated compounds, which can be in the thousands[10].

Ecotoxicity and Mammalian Toxicity

Direct ecotoxicity data for HFP is scarce, largely because its high volatility makes standardized aquatic and terrestrial testing difficult[5][7]. However, the overall environmental risk is considered low due to minimal release and rapid partitioning to the air[1][5].

In terms of mammalian health, which can inform potential environmental risk, HFP exhibits low acute toxicity[1][3]. Inhalation is the primary route of exposure.

- Acute Effects: HFP can act as an asphyxiant by displacing air[2][11]. At high concentrations or with prolonged exposure, it may cause respiratory tract irritation, headaches, and dizziness[12].

- Repeated Exposure Effects: Studies involving repeated inhalation in rodents have identified the kidney as the primary target organ for toxicity[1][3][6]. A No-Observed-Adverse-Effect Level (NOAEL) of 10 ppm has been identified in both rats and mice in 90-day studies[1].

Table 2: Summary of HFP Toxicological Profile

Endpoint	Result	Key Findings	Source
Acute Inhalation Toxicity	Low	LC ₅₀ values are relatively consistent across species (rat, mouse, rabbit, guinea pig).	[1]
Target Organ Toxicity (Repeated Exposure)	Kidney (Nephrotoxicity)	Increased relative kidney weight observed in rodents.	[1][3][6]
Genotoxicity	Generally Negative	Studies suggest a low level of concern for genotoxic effects.	[1][3]
Bioaccumulation Potential	Low	Unlikely to bioaccumulate based on partition coefficients.	[1][3][5]
Aquatic/Terrestrial Ecotoxicity	Data Lacking	Testing is difficult due to high volatility; risk is presumed to be low.	[5][7]

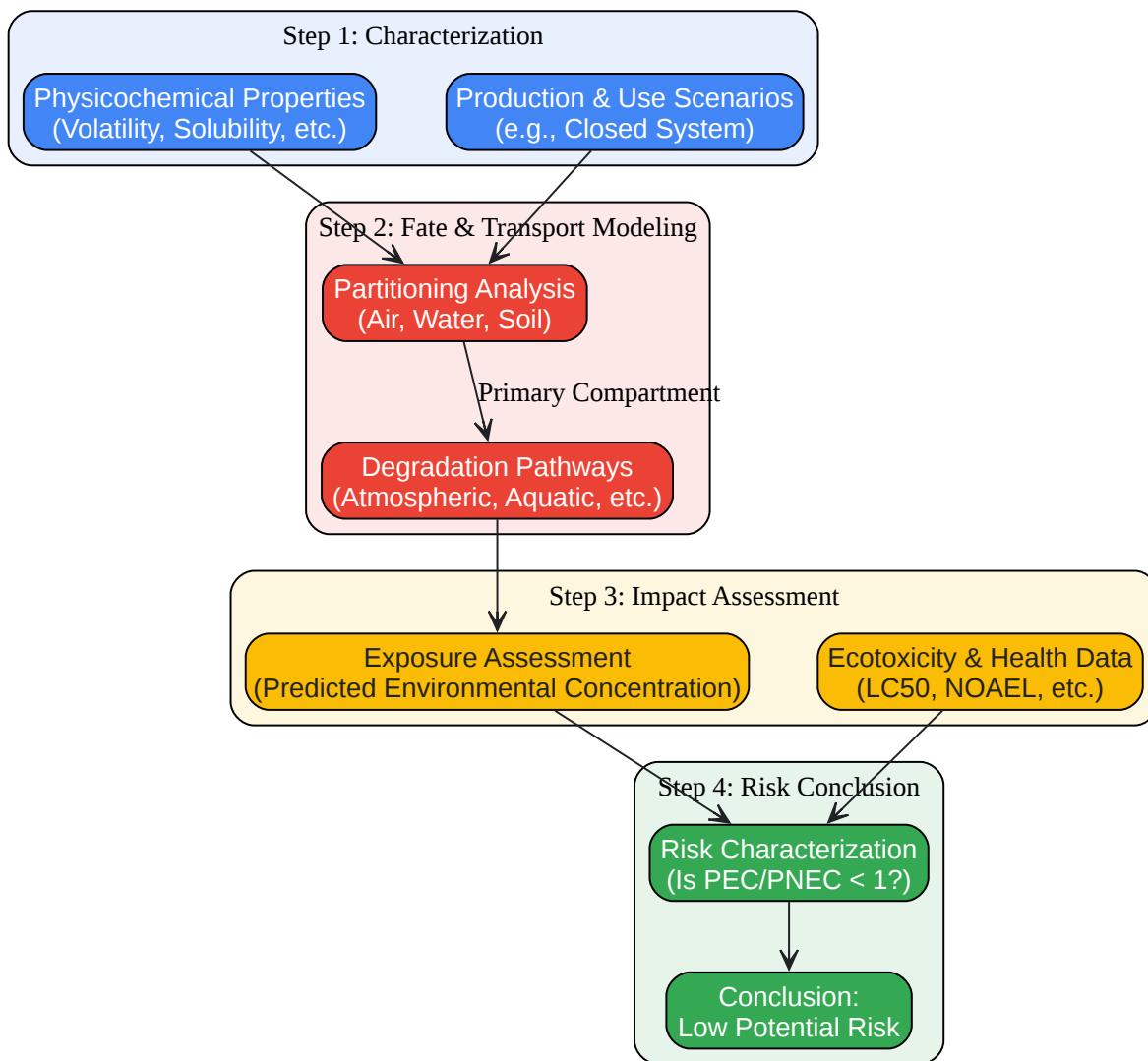
Part 3: Methodological Approaches to Environmental Assessment

The data presented in this guide are derived from a combination of experimental measurements and validated modeling techniques. Understanding these methodologies is key to interpreting the results.

Experimental Protocol: Determining Atmospheric Lifetime

The atmospheric lifetime of a compound like HFP is typically determined using relative rate studies in a smog chamber or reaction vessel.

Objective: To measure the rate constant for the reaction of HFP with hydroxyl ($\cdot\text{OH}$) radicals relative to a known reference compound.


Methodology:

- **Chamber Setup:** A reaction chamber (often made of Teflon film or quartz) is filled with purified air.
- **Introduction of Reactants:** Known concentrations of HFP, a reference compound (e.g., a hydrocarbon with a well-characterized $\cdot\text{OH}$ reaction rate), and an $\cdot\text{OH}$ radical precursor (e.g., methyl nitrite, H_2O_2) are injected into the chamber.
- **Initiation of Reaction:** The chamber is irradiated with UV light, which photolyzes the precursor to generate $\cdot\text{OH}$ radicals, initiating the degradation of both HFP and the reference compound.
- **Concentration Monitoring:** The concentrations of HFP and the reference compound are monitored over time using techniques like Gas Chromatography (GC) or Fourier-Transform Infrared Spectroscopy (FTIR).
- **Data Analysis:** The relative loss of HFP compared to the reference compound is plotted. Based on the known rate constant of the reference compound, the rate constant for HFP + $\cdot\text{OH}$ can be calculated.
- **Lifetime Calculation:** The atmospheric lifetime (τ) is then calculated using the determined rate constant and the average global concentration of $\cdot\text{OH}$ radicals.

Causality: This relative rate method is robust because it minimizes errors related to fluctuations in radical concentration or chamber wall effects, as these factors affect both the target and reference compounds similarly.

Workflow: Environmental Risk Evaluation

The overall assessment of HFP's environmental risk follows a logical workflow that integrates its properties, fate, and potential effects.

[Click to download full resolution via product page](#)*Workflow for environmental risk assessment of HFP.*

Conclusion

Hexafluoropropene's environmental profile is dominated by its physical properties as a gas. Any release predominantly partitions to the atmosphere, where it undergoes relatively rapid degradation by hydroxyl radicals with a half-life on the order of days[1][6]. Its contribution to global warming and ozone depletion is insignificant[1][7]. Due to its rapid volatilization and resistance to degradation in water and soil, its risk to aquatic and terrestrial ecosystems is considered low[5]. While it has low acute toxicity, repeated exposure can target the kidneys in mammals[1][3]. Overall, given its production in closed systems and its environmental fate characteristics, HFP is considered to be of low potential environmental risk[1].

References

- ECETOC. (2005). Hexafluoropropylene (CAS No. 116-15-4). JACC No. 48. European Centre for Ecotoxicology and Toxicology of Chemicals. [\[Link\]](#)
- Environment Agency. (2023). Environmental risk evaluation report: **Hexafluoropropene** [HFP] (CAS no. 116-15-4). GOV.UK. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8302, Hexafluoropropylene. [\[Link\]](#)
- ECETOC. (2005). JACC Report 48 - Hexafluoropropylene. [\[Link\]](#)
- Ma, K., et al. (2025). A view of potential aquatic environmental risks of hexafluoropropylene oxide trimer acid (HFPO-TA): bioconcentration, toxicity and criteria. Environmental Pollution. [\[Link\]](#)
- GazFinder. Gas detectors and respiratory protection equipments C3F6 (R1216 - hexafluoropropylene), CAS number 116-15-4. [\[Link\]](#)
- Environment Agency. (2023). Environmental risk evaluation reports: **Hexafluoropropene** [HFP] (CAS no. 116-15-4). [\[Link\]](#)
- HaloPolymer Trading Inc.
- The Chemours Company. (2018). Hexafluoropropylene (HFP)
- DuPont. (2011). Request to Use a Provisional GWP for Hexafluoropropylene.
- Ma, K., et al. (2025). A view of potential aquatic environmental risks of hexafluoropropylene oxide trimer acid (HFPO-TA): bioconcentration, toxicity and criteria.
- Chenguang Research Institute. Hexafluoropropylene (HFP)
- Wang, S., et al. (2017). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation.

- Wang, Y., et al. (2022). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. *Chemosphere*. [\[Link\]](#)
- ITRC. (2020). PFAS Technical and Regulatory Guidance Document and Fact Sheets. PFAS-1. [\[Link\]](#)
- El-Khouly, M., et al. (2021). Selective Hydrodefluorination of **Hexafluoropropene** to Industrially Relevant Hydrofluoroolefins. *Semantic Scholar*. [\[Link\]](#)
- Anonymous Commenter. (2025). Comment on Technology Transition Rule under the AIM Act.
- Millauer, H., et al. (1988). METHOD FOR PRODUCING OLIGOMERS OF HEXAFLUOROPROPENOXIDE.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9883, Hexafluoropropylene oxide. [\[Link\]](#)
- Key, B. D., et al. (2021). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. *Applied and Environmental Microbiology*. [\[Link\]](#)
- ITRC. (2018). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. [\[Link\]](#)
- SERDP & ESTCP. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). [\[Link\]](#)
- Mühle, J., et al. (2010). Perfluorocarbons in the global atmosphere: Tetrafluoromethane, hexafluoroethane, and octafluoropropane. *Atmospheric Chemistry and Physics*. [\[Link\]](#)
- ITRC. (2022). 5 Environmental Fate and Transport Processes – PFAS. [\[Link\]](#)
- Ateia, M., et al. (2020). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) Across the Groundwater-to-Estuary Continuum in an Aqueous Film Forming Foam (AFFF)-Impacted Watershed.
- Milovac, S., et al. (2021). Schematic energy path for the addition of hydroxyl radicals to hexafluorobenzene.
- Wikipedia. Hexafluoropropylene oxide. [\[Link\]](#)
- Haszeldine, R. N., et al. (1974). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and **hexafluoropropene**. *Journal of the Chemical Society, Perkin Transactions 1*. [\[Link\]](#)
- Wikipedia. Hydroxyl radical. [\[Link\]](#)
- Berndt, T., et al. (2016). Hydroxyl radical-induced formation of highly oxidized organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ecetoc.org [ecetoc.org]
- 2. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JACC Report 48 - Hexafluoropropylene - ECETOC [ecetoc.org]
- 4. Chenguang Research Institute - Hexafluoropropylene (HFP) [chenguang-chemi.com]
- 5. FAO Fisheries & Aquaculture [fao.org]
- 6. halopolymer-usa.com [halopolymer-usa.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Gas detectors and respiratory protection equipments C3F6 (R1216 - hexafluoropropylene), CAS number 116-15-4 [en.gazfinder.com]
- To cite this document: BenchChem. [Environmental fate and impact of hexafluoropropene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089477#environmental-fate-and-impact-of-hexafluoropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com